![molecular formula C10H21N B2876935 (1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine CAS No. 745779-67-3](/img/structure/B2876935.png)
(1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine
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Overview
Description
“(1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine” is a chemical compound with the CAS Number: 1821718-40-4 . It has a molecular weight of 155.28 and its molecular formula is C10H21N . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H21N/c1-8-5-9(2,3)7-10(4,11)6-8/h8H,5-7,11H2,1-4H3/t8-,10-/m1/s1 . This indicates that the molecule consists of a cyclohexane ring with four methyl groups and one amine group attached. The (1R,5R) prefix indicates the stereochemistry of the molecule, with the two stereocenters being in the R configuration.Physical And Chemical Properties Analysis
“(1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, solubility, and spectral data (NMR, IR, MS) were not found in the current search results.Scientific Research Applications
Site-Directed Spin Labeling (SDSL)
This compound is utilized in SDSL combined with Electron Paramagnetic Resonance (EPR) spectroscopy. It’s a powerful biophysical technique to study the structure, local dynamics, and functions of biomolecules. The compound’s resistance to biogenic reductants and high spin relaxation times make it ideal for studies in natural conditions .
Synthesis of Complex Molecular Structures
Researchers use this compound to synthesize structurally complex molecules, including stereoisomers and cyclic amino acid esters. These have applications in drug development and molecular engineering, showcasing advancements in rigid dipeptide mimetics.
Development of New Synthetic Methodologies
It’s involved in the exploration of new synthetic pathways, such as the stereoselective electrocatalytic cyclization of certain esters to form complex molecular structures. This research opens up possibilities for creating novel compounds with specific stereochemical configurations.
Spin Labels for Pulsed EPR Techniques
The compound is used to create spin labels for pulsed EPR techniques. These labels are essential for studying biomolecules in physiologically relevant environments, providing insights into their behavior under natural conditions .
Functionalization of Nitroxides
Researchers have developed methods for the synthesis and functionalization of nitroxides using this compound. This is promising for obtaining spin labels with desirable properties for advanced EPR studies .
Safety and Hazards
This compound has been classified with the signal word “Danger” and is associated with the hazard statements H226 and H314 . This indicates that it is flammable (H226) and can cause severe skin burns and eye damage (H314). Precautionary measures include avoiding heat/sparks/open flames/hot surfaces (P210), keeping the container tightly closed (P233), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
(1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-8-5-9(2,3)7-10(4,11)6-8/h8H,5-7,11H2,1-4H3/t8-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYNWVWYGZJUFX-PSASIEDQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)N)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@](CC(C1)(C)C)(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine |
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